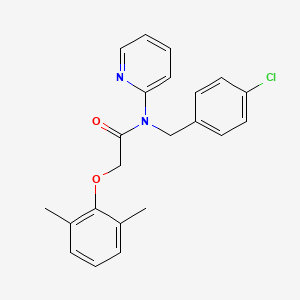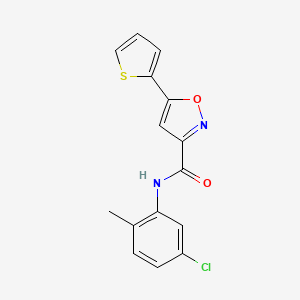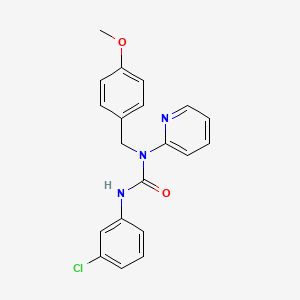![molecular formula C20H22N2O2S B11361715 2-[(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)sulfanyl]-5-methyl-1H-benzimidazole](/img/structure/B11361715.png)
2-[(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)sulfanyl]-5-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-5-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-5-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the benzodiazole core with a suitable thiol reagent under mild conditions.
Attachment of the Phenoxyethyl Group: This can be done via nucleophilic substitution reactions, where the phenoxyethyl group is introduced using an appropriate leaving group.
Methoxylation and Prop-1-en-1-yl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-5-METHYL-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzodiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-5-METHYL-1H-1,3-BENZODIAZOLE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target.
Comparison with Similar Compounds
Similar Compounds
2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE: Lacks the methyl group at the 5-position.
2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-5-METHYL-1H-1,3-BENZOTHIAZOLE: Contains a sulfur atom in place of the nitrogen atom in the benzodiazole core.
Uniqueness
The presence of the specific functional groups in 2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-5-METHYL-1H-1,3-BENZODIAZOLE imparts unique chemical and biological properties that may not be present in similar compounds. These properties can be exploited for specific applications in research and industry.
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylsulfanyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C20H22N2O2S/c1-4-5-15-7-9-18(19(13-15)23-3)24-10-11-25-20-21-16-8-6-14(2)12-17(16)22-20/h4-9,12-13H,10-11H2,1-3H3,(H,21,22)/b5-4+ |
InChI Key |
FLMQJUFWHTZMMH-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)C)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11361641.png)
![1-(Pyrazin-2-YL)-N-[(thiophen-2-YL)methyl]piperidine-4-carboxamide](/img/structure/B11361647.png)
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11361655.png)
![3-chloro-6-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B11361660.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11361670.png)

![propan-2-yl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11361682.png)
![2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11361689.png)

![2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11361716.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)butanamide](/img/structure/B11361718.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-furylmethyl)acetamide](/img/structure/B11361720.png)

